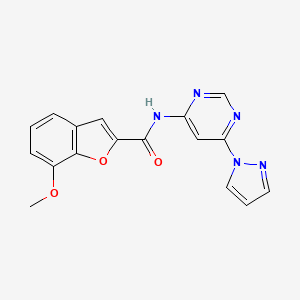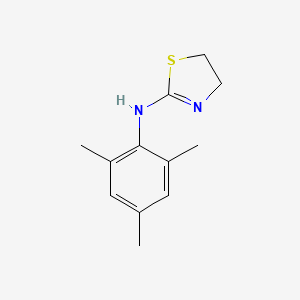
N-((5-cyclopropylpyridin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((5-cyclopropylpyridin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide” is a complex organic compound. It contains a cyclopropane ring, which is a three-membered carbon ring. This structural motif is widespread in natural products and is usually essential for biological activities . The compound also contains a pyridinyl group and an isopropylthio phenyl group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a cyclopropane ring, a pyridinyl group, and an isopropylthio phenyl group. The cyclopropane ring is a three-membered carbon ring, which imparts unique structural and chemical properties to the compound .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
N-((5-cyclopropylpyridin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide and its analogs have been synthesized and evaluated for various biological activities. For instance, studies on the synthesis and biological evaluation of related thiazole derivatives as anticancer agents highlight the methodological approach to creating compounds with potential anticancer properties. The structural elucidation of these compounds was performed using NMR, LC-MS/MS spectral data, and elemental analyses. Specifically, certain derivatives showed high selectivity and induced apoptosis in human lung adenocarcinoma cells, although not as high as cisplatin, suggesting their potential use in cancer therapy (Evren et al., 2019).
Antimicrobial and Cytotoxic Activity
Further research includes the synthesis and evaluation of novel azetidine-2-one derivatives of 1H-benzimidazole for their antimicrobial and cytotoxic activities. This study presented a new series of compounds synthesized in good yield, with structures established by IR, NMR, and Mass spectral techniques. Some of these compounds exhibited significant antibacterial activity, as well as cytotoxic activity in vitro, indicating their potential as antimicrobial agents (Noolvi et al., 2014).
Antifungal Agents
A series of substituteddithiocarbamoyl-N-[4-((1H-imidazol-1-yl)methyl)phenyl]acetamide derivatives was designed and synthesized to address drug-resistant fungal infections. These compounds were characterized and tested against different fungal strains, revealing significant activity against Candida albicans and Candida krusei. The study underscores the role of molecular docking and ADME prediction in identifying and optimizing lead compounds for antifungal therapy (Altındağ et al., 2017).
Molecular Docking Analysis for Anticancer Drug Design
Another study focused on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, aiming to identify its anticancer activity through in silico modeling targeting the VEGFr receptor. The study's approach to drug design and discovery emphasizes the importance of structure-activity relationships and molecular docking analysis in developing anticancer agents with favorable pharmacokinetic properties (Sharma et al., 2018).
Propiedades
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-14(2)24-19-7-3-15(4-8-19)10-20(23)22-12-16-9-18(13-21-11-16)17-5-6-17/h3-4,7-9,11,13-14,17H,5-6,10,12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFMXVDERXGMLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=CC(=CN=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B2994739.png)
![2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2994740.png)
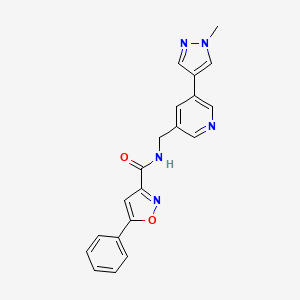
![1lambda6-Thia-7-azaspiro[4.4]nonane-1,1-dione hydrochloride](/img/structure/B2994744.png)

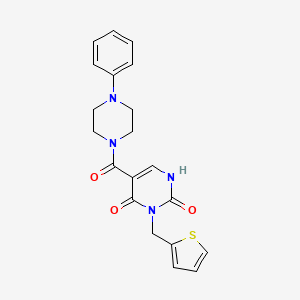
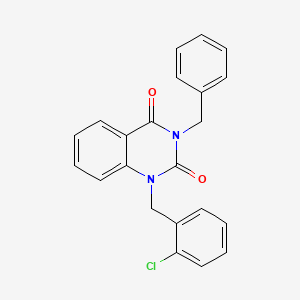
![2-(4-(Methylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2994749.png)
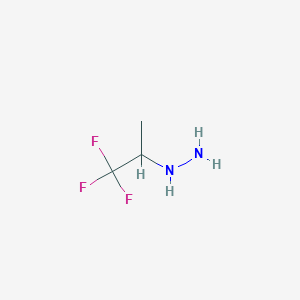
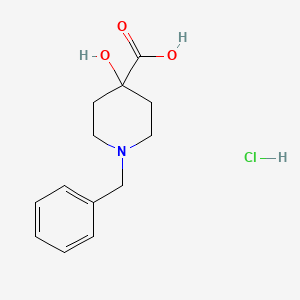
![N-(4-methoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2994753.png)
![N-(4-ethylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2994754.png)
